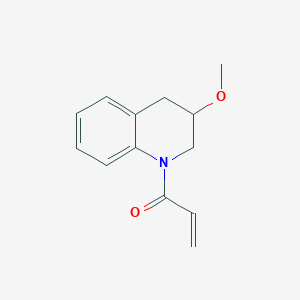![molecular formula C18H18FN3O3 B2592838 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide CAS No. 1179428-67-1](/img/structure/B2592838.png)
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide, also known as FLB-457, is a chemical compound that has been widely researched for its potential use in treating neurological disorders.
Mechanism of Action
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide acts as a selective antagonist of the dopamine D2 receptor, which is believed to be the primary mechanism of action for antipsychotic drugs. It has also been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of dopamine release in the mesolimbic dopamine system, the reduction of hyperactivity in the prefrontal cortex, and the modulation of glutamate release in the striatum. These effects are believed to contribute to its antipsychotic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide is its high affinity for dopamine D2 receptors, which makes it a potentially effective treatment for schizophrenia and other neurological disorders. However, its selectivity for the mesolimbic dopamine system may limit its effectiveness in treating other symptoms of schizophrenia, such as cognitive impairment.
Future Directions
There are several potential future directions for research on 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of this compound's potential use in treating other neurological disorders, such as bipolar disorder and depression. Additionally, further research is needed to determine the long-term effects and safety of this compound.
Synthesis Methods
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with 2-bromoethyl butyrate, followed by the reaction of the resulting product with 1-(2-furylmethyl)-1H-pyrazole-5-carboxylic acid. The final product is obtained through a coupling reaction with N,N-dimethylformamide.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide has been extensively studied for its potential use in treating schizophrenia and other neurological disorders. It has been shown to have a high affinity for dopamine D2 receptors, which are implicated in the development of schizophrenia. This compound has also been found to have a selective effect on the mesolimbic dopamine system, which is believed to be the primary site of action for antipsychotic drugs.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-2-16(25-14-7-5-13(19)6-8-14)18(23)21-17-9-10-20-22(17)12-15-4-3-11-24-15/h3-11,16H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQARBROAUMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)
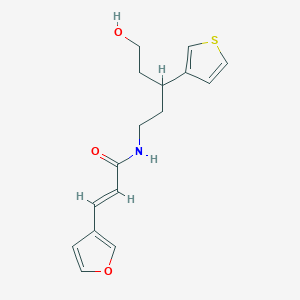

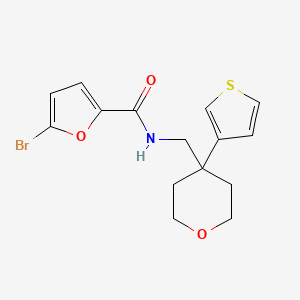
![5-[(pyridin-3-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2592764.png)
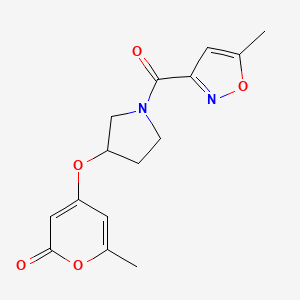
![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)
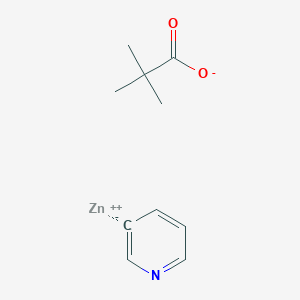
![3-(4-methoxybenzyl)-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2592770.png)
![N-(2,4-difluorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592771.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)


